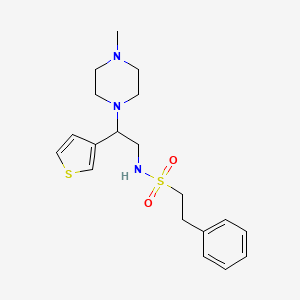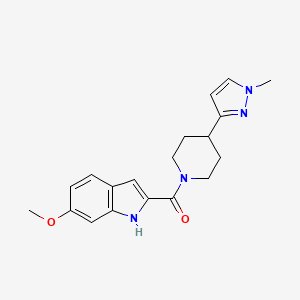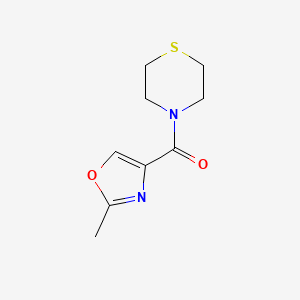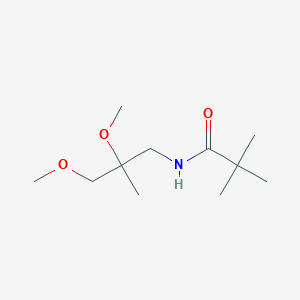
1-(3-Bromophenyl)-3-(difluoromethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-(difluoromethyl)pyrazole, commonly known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a pyrazole derivative that has been synthesized using various methods, and it possesses unique biochemical and physiological effects that make it suitable for various laboratory experiments.
Mecanismo De Acción
BDP works by reacting with ROS, leading to the formation of a highly fluorescent compound. This reaction is based on the oxidation of the difluoromethyl group in BDP by ROS, leading to the formation of a highly fluorescent compound. The fluorescence of BDP increases with increasing ROS levels, making it a highly sensitive probe for detecting oxidative stress in living cells.
Biochemical and Physiological Effects
BDP has unique biochemical and physiological effects that make it suitable for various laboratory experiments. BDP has been shown to have low cytotoxicity and can be used in various cell lines without affecting cell viability. BDP has also been shown to have high selectivity for ROS, making it a valuable tool for studying oxidative stress in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BDP in laboratory experiments include its ease of synthesis, low cytotoxicity, and high selectivity for ROS. However, BDP has some limitations, including its relatively short half-life in living cells, which can limit its use in long-term experiments. BDP is also susceptible to photobleaching, which can affect its fluorescence intensity over time.
Direcciones Futuras
BDP has various potential future directions, including its use as a diagnostic tool for detecting oxidative stress-related diseases such as cancer and Alzheimer's disease. BDP can also be modified to improve its half-life and fluorescence intensity, making it suitable for long-term experiments. Additionally, BDP can be used in combination with other fluorescent probes to study various biological processes simultaneously.
Conclusion
In conclusion, 1-(3-Bromophenyl)-3-(difluoromethyl)pyrazole is a valuable tool for studying oxidative stress in living cells. Its ease of synthesis, low cytotoxicity, and high selectivity for ROS make it suitable for various laboratory experiments. BDP has various potential future directions, and its use in scientific research is expected to increase in the coming years.
Métodos De Síntesis
BDP can be synthesized using various methods, including the reaction of 3-bromobenzaldehyde and difluoromethylpyrazole in the presence of a base. Other methods include the reaction of 3-bromoaniline and difluoromethylpyrazole in the presence of a catalyst. The synthesis of BDP is relatively easy and can be achieved using commercially available reagents.
Aplicaciones Científicas De Investigación
BDP has various scientific research applications, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative stress, leading to various diseases such as cancer and Alzheimer's disease. BDP can be used to detect ROS in real-time, making it a valuable tool for studying oxidative stress in living cells.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-7-2-1-3-8(6-7)15-5-4-9(14-15)10(12)13/h1-6,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFOXXVZPNQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(difluoromethyl)pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2760305.png)



![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2760310.png)
![4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2760313.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)
![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)